ロツンディック酸

概要

説明

科学的研究の応用

作用機序

生化学分析

Biochemical Properties

Rotundic acid shows multipronged effects on type 2 diabetes (T2D) and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation .

Cellular Effects

Rotundic acid treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent . It significantly enhances the richness and diversity of gut microbiota .

Molecular Mechanism

At the genus level, beneficial or commensal bacteria Prevotella, Ruminococcus, Leuconostoc and Streptococcus were significantly increased by Rotundic acid treatment, while Rotundic acid-treated rats had a lower abundance of opportunistic pathogen Klebsiella and Proteus .

Temporal Effects in Laboratory Settings

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Dosage Effects in Animal Models

In a T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection, Rotundic acid showed multipronged effects on T2D and its complications .

Metabolic Pathways

Rotundic acid is involved in metabolic pathways that improve glucolipid metabolism .

Transport and Distribution

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Subcellular Localization

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

準備方法

合成経路と反応条件

ロツンディック酸は、さまざまな化学反応によって合成できます。 一般的な方法の一つには、有機溶媒を用いたモチノキからの抽出、その後、クロマトグラフィー技術を用いた精製があります . また、ロツンディック酸の誘導体は、28位にあるカルボキシル基を修飾することで合成することができ、この修飾は腫瘍細胞に対する細胞毒性を強化することが示されています .

工業生産方法

ロツンディック酸の工業生産は、通常、植物源からの大規模抽出によって行われます。 このプロセスには、植物材料の収穫、乾燥、および微粉末への粉砕が含まれます。 その後、粉末状の材料を溶媒抽出にかけ、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製し、純粋なロツンディック酸を得ます .

化学反応の分析

反応の種類

ロツンディック酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 たとえば、酸化によって、生物活性を高めたさまざまな誘導体に変換できます .

一般的な試薬と条件

ロツンディック酸を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、特定の温度やpHレベルなど、制御された条件下で行われ、目的とする生成物の生成が確実に行われます .

生成される主要な生成物

ロツンディック酸の反応によって生成される主要な生成物には、誘導体が含まれ、これらの誘導体は、さまざまな腫瘍細胞株に対して細胞毒性が向上することが示されています。 これらの誘導体は、28位にあるカルボキシル基を修飾することで合成され、抗腫瘍活性を高めた化合物になります .

科学研究への応用

類似化合物との比較

ロツンディック酸は、その多様な生物活性と複数の経路を標的とする能力により、ユニークな化合物です。 類似の化合物には、セラストロールやウィザフェリンAなどの他の五環性トリテルペノイドがあり、これらも抗炎症作用と抗腫瘍活性を示します . ロツンディック酸は、レプチンの感受性を高める能力と、非アルコール性脂肪性肝疾患治療の可能性において、これらの化合物とは異なります .

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-LTFXOGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173963 | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20137-37-5 | |

| Record name | Rotundic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

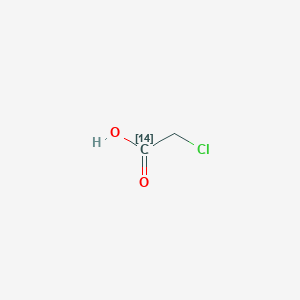

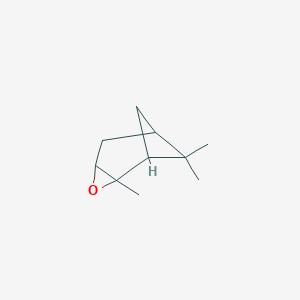

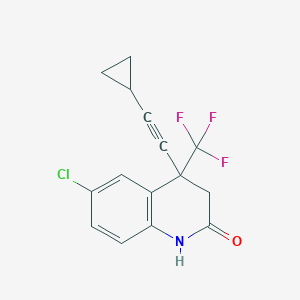

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Rotundic acid?

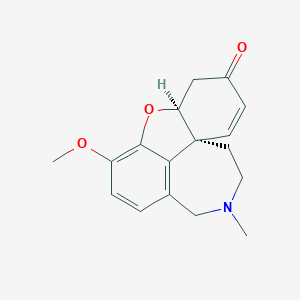

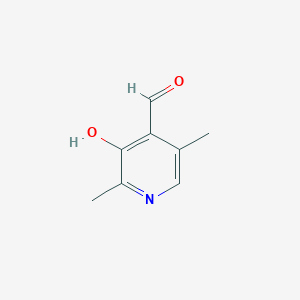

A1: Rotundic acid has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].

Q2: What is the role of Rotundic acid in regulating the Bcl-2 family proteins?

A2: Research suggests that Rotundic acid can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.

Q3: How does Rotundic acid contribute to angiogenesis?

A3: Rotundic acid exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.

Q4: Can Rotundic acid influence gut microbiota composition?

A4: Emerging evidence suggests that Rotundic acid can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.

Q5: What is the molecular formula and weight of Rotundic acid?

A5: Rotundic acid has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.

Q6: How do structural modifications of Rotundic acid affect its biological activity?

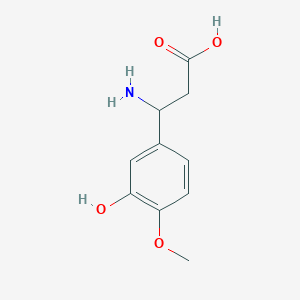

A6: Modifying Rotundic acid at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.

Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of Rotundic acid?

A7: One approach to enhance the pharmacokinetic properties of Rotundic acid involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a Rotundic acid derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Rotundic acid?

A8: Research indicates that Rotundic acid might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![2-[Bis-(2-hydroxyethyl)amino]ethyl laurate](/img/structure/B154643.png)